molecular formula C13H17IN2O3S B3643192 N-(4-iodophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide

N-(4-iodophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide

Cat. No.: B3643192
M. Wt: 408.26 g/mol
InChI Key: IBQRMCNKNWRUOS-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is a synthetic organic compound that features an iodophenyl group, a pyrrolidinone moiety, and a methanesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide typically involves multiple steps:

    Formation of the iodophenyl intermediate: This can be achieved by iodination of aniline derivatives.

    Introduction of the pyrrolidinone moiety: This step may involve the reaction of the iodophenyl intermediate with a pyrrolidinone derivative under appropriate conditions.

    Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone moiety.

    Reduction: Reduction reactions could potentially target the iodophenyl group.

    Substitution: The iodophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated product, while substitution could result in a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-(4-iodophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, altering their activity. The iodophenyl group could facilitate binding to specific sites, while the pyrrolidinone and methanesulfonamide groups might modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
  • N-(4-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide

Uniqueness

N-(4-iodophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, which can enhance interactions with biological targets.

Properties

IUPAC Name

N-(4-iodophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O3S/c1-20(18,19)16(12-6-4-11(14)5-7-12)10-13(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQRMCNKNWRUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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